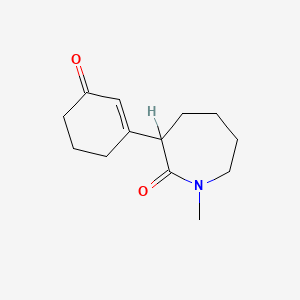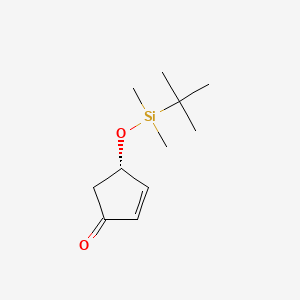
4-异丁基氨基-3-硝基喹啉
概述
描述
4-Isobutylamino-3-nitroquinoline is an organic compound that contains isobutylamine and nitro substituents within its quinoline structure.
科学研究应用
4-Isobutylamino-3-nitroquinoline has several applications in scientific research:
作用机制
Target of Action
The primary target of 4-Isobutylamino-3-nitroquinoline is Toll-like receptors-7 and -8 (TLR7/8), which are expressed abundantly on antigen-presenting cells . These receptors play a crucial role in the immune response, making them potential targets for the development of new efficacious vaccines .
Mode of Action
4-Isobutylamino-3-nitroquinoline interacts with its targets, TLR7/8, resulting in the activation of antigen-presenting cells (APCs). This activation enhances the immune response, particularly humoral and T-cell mediated immunity .
Biochemical Pathways
The interaction of 4-Isobutylamino-3-nitroquinoline with TLR7/8 affects the immune response pathways. It leads to the activation of co-stimulatory molecules and cytokines, evoking a powerful adaptive immune response . This modulation of humoral and T-cell mediated immunity makes this compound a potential adjuvant candidate for inactivated viral antigens and various subunit and recombinant antigens .
Result of Action
The molecular and cellular effects of 4-Isobutylamino-3-nitroquinoline’s action involve the activation of specific innate immune cells, resulting in the modulation of humoral and T-cell mediated immunity . This leads to a pro-inflammatory immune response .
生化分析
Biochemical Properties
4-Isobutylamino-3-nitroquinoline has been synthesized and evaluated for its immunomodulatory properties . It has been found to interact with Toll-like receptors-7 and -8 (TLR7/8), which are abundantly expressed on antigen-presenting cells . The compound’s ability to activate these receptors makes it a potential adjuvant candidate for the development of new efficacious vaccines .
Cellular Effects
The compound’s interaction with TLR7/8 enhances DC activation as well as cellular immunity . This ability to activate specific innate immune cells results in the modulation of humoral and T-cell mediated immunity .
Molecular Mechanism
The molecular mechanism of 4-Isobutylamino-3-nitroquinoline involves its interaction with TLR7/8 . This interaction activates antigen-presenting cells (APCs), leading to the production of type I interferon and the enhancement of DC activation and cellular immunity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutylamino-3-nitroquinoline typically involves the nitration of 4-hydroxyquinoline to obtain 4-hydroxy-3-nitroquinoline. This intermediate is then chlorinated to produce 4-chloro-3-nitroquinoline. The final step involves the substitution of the chlorine atom with an isobutylamine group to yield 4-isobutylamino-3-nitroquinoline .
Industrial Production Methods
Industrial production of 4-isobutylamino-3-nitroquinoline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-Isobutylamino-3-nitroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrogenation: Commonly performed using hydrogen gas in the presence of catalysts such as palladium on carbon or raney nickel.
Nucleophilic Substitution: Typically involves reagents like sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
相似化合物的比较
Similar Compounds
Imiquimod: An immune response modifier used for topical treatment of actinic keratoses.
Resiquimod: Another TLR7/8 agonist with similar immune-modulating properties.
Uniqueness
4-Isobutylamino-3-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(2-methylpropyl)-3-nitroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(2)7-15-13-10-5-3-4-6-11(10)14-8-12(13)16(17)18/h3-6,8-9H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUWBBGUDMBQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451360 | |
| Record name | 4-Isobutylamino-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99009-85-5 | |
| Record name | N-(2-Methylpropyl)-3-nitro-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99009-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isobutylamino-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Quinolinamine, N-(2-methylpropyl)-3-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1589604.png)

![1H-Benzo[d][1,2,3]triazol-1-yl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate](/img/structure/B1589606.png)

